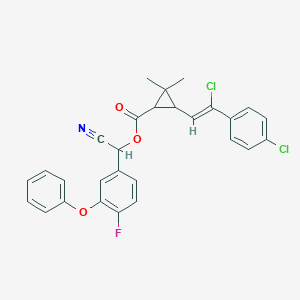

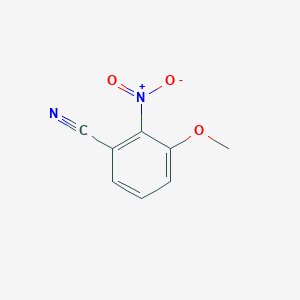

3-Methoxy-2-nitrobenzonitrile

Übersicht

Beschreibung

3-Methoxy-2-nitrobenzonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related nitrobenzonitriles and their properties, which can provide insights into the behavior of similar compounds. These nitrobenzonitriles are characterized by strong electron-withdrawing substituents that can significantly affect their molecular structure and reactivity .

Synthesis Analysis

The synthesis of related nitrobenzonitriles can involve various methods. For instance, 3-nitrobenzonitriles can be synthesized from 2,4,6-Triarylpyrylium salts and nitroacetonitrile, where a nitro group is shifted to the C-3 position of the newly formed benzene ring . Another method includes the reaction of different nitrobenzene derivatives with sodium methoxide, leading to products like 4-methoxy-3-nitrobenzaldehyde, which is a result of tele nucleophilic aromatic substitution . These methods highlight the versatility of nitrobenzonitriles synthesis, which could be applicable to the synthesis of 3-methoxy-2-nitrobenzonitrile.

Molecular Structure Analysis

The molecular structure of nitrobenzonitriles is significantly influenced by the presence of electron-withdrawing groups. For example, the rotational spectra of 2- and 3-nitrobenzonitrile have been recorded, and their structural parameters determined using Kraitchman's equations and quantum-chemical calculations. These studies reveal how steric interactions and competition for electron density can affect the molecular structure .

Chemical Reactions Analysis

Nitrobenzonitriles undergo various chemical reactions, including nucleophilic aromatic substitutions and hydrogenation. The position of the nitro group relative to the nitrile group is crucial in determining the course of these reactions. For example, 3-nitrobenzonitrile derivatives can react with sodium methoxide to yield methoxy-substituted products . Hydrogenation of nitrobenzonitriles using Raney nickel catalyst can lead to the formation of primary amines or, in some cases, aminobenzamides, depending on the position of the nitro group .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzonitriles are influenced by their molecular structure. For instance, the presence of electron-withdrawing nitro groups can lead to large dipole moments, making these molecules suitable for experiments involving AC-electric fields . The polymorphism of related compounds, such as α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile, shows that different crystal forms can have varying thermal stability and may exhibit second-order nonlinear optical behavior . These properties are essential for the development of materials for specific applications, such as nonlinear optics (NLO).

Wissenschaftliche Forschungsanwendungen

Synthesis of Chemical Compounds

- 3-Methoxy-2-nitrobenzonitrile is used as an intermediate in the synthesis of various chemical compounds. For example, it has been utilized in the synthesis of the C_9-N fragment of maytansine, a compound with potential pharmaceutical applications (Sun & Kao, 1981).

Hydrogenation Studies

- The compound has been studied in the context of hydrogenation reactions. For example, research on the hydrogenation of nitrobenzonitriles using Raney nickel catalysts demonstrates the influence of the position of the nitro group relative to the nitrile group, which affects the course of hydrogenation (Koprivova & Červený, 2008).

Pharmaceutical Synthesis

- In pharmaceutical research, derivatives of 3-Methoxy-2-nitrobenzonitrile have been used in synthesizing drugs like Gefitinib, an anticancer medication (Jin et al., 2005).

Thermophysical Studies

- Thermophysical behavior of nitrobenzonitriles, including 3-Methoxy-2-nitrobenzonitrile, has been explored. Differential scanning calorimetry was used to study the behavior of these compounds, providing insights into their physical properties under various temperature conditions (Jiménez et al., 2002).

Solubility in Organic Solvents

- The solubility of 3-Methoxy-2-nitrobenzonitrile in different organic solvents has been a subject of study, important for understanding its applications in various solvent systems. This includes research on its solubility in solvents like methanol, ethanol, and acetone (Chen et al., 2017).

Spectroscopy and Structural Analysis

- Studies using rotational spectroscopy have been conducted to understand the molecular structure of nitrobenzonitriles, including 3-Methoxy-2-nitrobenzonitrile. This research is crucial for understanding the electronic effects of substituents on the phenyl ring and their impact on molecular properties (Graneek et al., 2018).

Preferential Solvation Studies

- Research into the preferential solvation of 3-Methoxy-2-nitrobenzonitrile in binary solvent mixtures provides insight into the interaction dynamics between this compound and various solvents (Zheng et al., 2018).

Catalysis Research

- It has been used in catalysis research, particularly in the context of aromatic nucleophilic substitution reactions. This research helps in understanding the reactivity patterns of such compounds and their potential use in synthetic chemistry (Loppinet-Serani et al., 1998).

Mass Spectrometry Enhancements

- Its derivatives, such as 3-nitrobenzonitrile, have been investigated for improving the sensitivity of mass spectrometry techniques, highlighting its potential in enhancing analytical methodologies (Santos et al., 2016).

Atmospheric Chemistry Studies

- 3-Methoxy-2-nitrobenzonitrile and related compounds have been studied in the context of atmospheric chemistry, particularly in understanding the formation of secondary organic aerosol and gas-phase oxidation products (Lauraguais et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-methoxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-13-7-4-2-3-6(5-9)8(7)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWWZQUPPXKYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

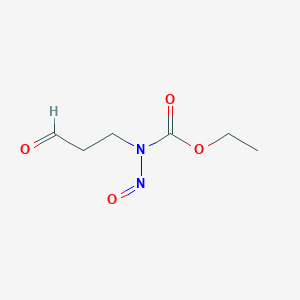

COC1=CC=CC(=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438855 | |

| Record name | 3-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-2-nitrobenzonitrile | |

CAS RN |

142596-50-7 | |

| Record name | 3-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)

![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)

![2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)

![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)

![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)